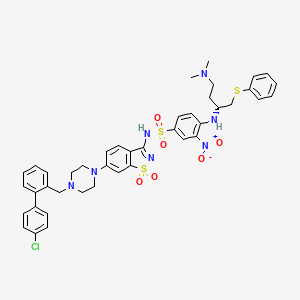

Bcl-2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H44ClN7O6S3 |

|---|---|

Poids moléculaire |

874.5 g/mol |

Nom IUPAC |

N-[6-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1-dioxo-1,2-benzothiazol-3-yl]-4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C42H44ClN7O6S3/c1-47(2)21-20-33(29-57-35-9-4-3-5-10-35)44-39-19-17-36(27-40(39)50(51)52)58(53,54)45-42-38-18-16-34(26-41(38)59(55,56)46-42)49-24-22-48(23-25-49)28-31-8-6-7-11-37(31)30-12-14-32(43)15-13-30/h3-19,26-27,33,44H,20-25,28-29H2,1-2H3,(H,45,46)/t33-/m1/s1 |

Clé InChI |

IXACTXFUQMBZJI-MGBGTMOVSA-N |

SMILES isomérique |

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |

SMILES canonique |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Core Mechanism of Action of Bcl-2 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "Bcl-2-IN-13". This guide, therefore, details the well-established core mechanism of action for potent and selective Bcl-2 inhibitors, serving as a representative technical overview. The principles and experimental methodologies described are fundamental to the study of this class of therapeutic agents.

Introduction: The Role of Bcl-2 in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death process crucial for tissue homeostasis.[1][2] This family is comprised of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., BIM, PUMA, BAD).[1]

In healthy cells, anti-apoptotic proteins like Bcl-2 sequester the effector proteins BAX and BAK, preventing their oligomerization.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They can then bind to the anti-apoptotic proteins, displacing BAX and BAK.[1][4] Liberated BAX and BAK subsequently oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] This event is considered the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.[3][5] In many cancers, overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[6]

Mechanism of Action of Bcl-2 Inhibitors

Bcl-2 inhibitors are a class of drugs known as "BH3 mimetics". They are designed to mimic the action of BH3-only proteins, the natural antagonists of anti-apoptotic proteins.[4] These small molecules bind with high affinity to a hydrophobic groove on the surface of Bcl-2, the same site that would normally bind pro-apoptotic BH3-only proteins like BIM, or the effector proteins BAX and BAK.[4]

By occupying this groove, Bcl-2 inhibitors competitively disrupt the interaction between Bcl-2 and its pro-apoptotic binding partners.[4] This leads to the release of sequestered pro-apoptotic proteins. The liberated BAX and BAK are then free to oligomerize, induce MOMP, release cytochrome c, and trigger the caspase cascade that executes apoptosis.[3]

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action of a representative Bcl-2 inhibitor.

Caption: Mechanism of Bcl-2 inhibitor-induced apoptosis.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of a Bcl-2 inhibitor is determined by its binding affinity to Bcl-2 family proteins and its potency in inducing apoptosis in cancer cells. This data is typically generated through various in vitro and cell-based assays.

| Compound | Target | Binding Affinity (Ki, nM) | Cellular Potency (EC50, nM) | Assay Type |

| Representative Bcl-2 Inhibitor | Bcl-2 | < 1 | 5 - 50 | Fluorescence Polarization |

| Bcl-xL | > 1000 | > 1000 | Fluorescence Polarization | |

| Mcl-1 | > 1000 | > 1000 | Fluorescence Polarization | |

| 10 - 100 | Cell Viability (e.g., CLL cells) |

Note: The values presented are representative of potent and selective Bcl-2 inhibitors like Venetoclax and are for illustrative purposes.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Bcl-2 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This in vitro assay is used to determine the binding affinity (Ki) of an inhibitor to a Bcl-2 family protein.

Principle: A fluorescently labeled BH3 peptide (probe) that binds to the Bcl-2 protein will have a high fluorescence polarization value due to its slow tumbling rate when bound to the larger protein. A competitive inhibitor will displace the fluorescent probe, leading to a decrease in the polarization value.

Protocol:

-

Reagents: Purified recombinant Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., fluorescein-labeled BIM BH3 peptide), assay buffer (e.g., PBS, 0.01% Pluronic F-68), and the test inhibitor.

-

Procedure: a. A constant concentration of Bcl-2 protein and the fluorescent BH3 peptide are incubated together to form a complex. b. The test inhibitor is serially diluted and added to the complex. c. The mixture is incubated to reach binding equilibrium. d. The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined by plotting the polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Apoptosis Assays

These assays measure the ability of an inhibitor to induce apoptosis in cancer cell lines.

Principle: Apoptosis is characterized by a series of biochemical and morphological changes, including caspase activation and loss of cell viability.

Protocol (Caspase-Glo 3/7 Assay):

-

Cell Culture: Cancer cells (e.g., chronic lymphocytic leukemia - CLL cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of the Bcl-2 inhibitor for a specified period (e.g., 24-48 hours).

-

Lysis and Caspase Activation: The Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well. This lyses the cells and allows active caspases to cleave the substrate, generating a luminescent signal.

-

Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of active caspase 3/7. The EC50 value (the concentration of inhibitor that induces 50% of the maximal apoptotic response) is calculated by plotting the luminescence against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for key in vitro and cellular assays.

Conclusion

Bcl-2 inhibitors represent a targeted therapeutic strategy that restores the natural process of apoptosis in cancer cells. Their mechanism of action is centered on the competitive inhibition of the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptotic pathway. The characterization of these inhibitors relies on a suite of quantitative in vitro and cell-based assays to determine their binding affinity, selectivity, and cellular potency. A thorough understanding of these principles and experimental methodologies is essential for the continued development and application of this important class of anti-cancer agents.

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. youtube.com [youtube.com]

A Technical Guide to the Apoptosis Induction Pathway of Bcl-2 Inhibitors

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Bcl-2-IN-13." This guide, therefore, focuses on the well-established mechanism of action of B-cell lymphoma 2 (Bcl-2) inhibitors, a class of therapeutic agents also known as BH3 mimetics. The principles, pathways, and experimental methodologies detailed herein are representative of this class of drugs and provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the Bcl-2 Family and Apoptosis Regulation

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which governs mitochondrial outer membrane permeabilization (MOMP).[4][5] This family is comprised of three main factions with opposing functions:

-

Anti-apoptotic (Pro-survival) Proteins: This group includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1. They prevent apoptosis by sequestering pro-apoptotic proteins.[6][7]

-

Pro-apoptotic Effector Proteins: Bax and Bak are the central executioners of the intrinsic pathway. Upon activation, they oligomerize in the mitochondrial outer membrane, leading to MOMP and the release of apoptogenic factors like cytochrome c.[5][8]

-

BH3-only Proteins: This diverse group (e.g., Bim, Bid, Bad, Puma, Noxa) acts as cellular stress sensors.[6] They initiate the apoptotic cascade by either directly activating Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.[1][6]

In healthy cells, a delicate balance between these factions ensures survival. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[9]

Mechanism of Action of Bcl-2 Inhibitors (BH3 Mimetics)

Bcl-2 inhibitors, also known as BH3 mimetics, are small molecules designed to mimic the function of BH3-only proteins.[7][10] They selectively bind to the BH3-binding groove on the surface of anti-apoptotic Bcl-2 family proteins with high affinity.[10][11] This competitive binding displaces the pro-apoptotic BH3-only proteins that were sequestered by the pro-survival members.

The released "activator" BH3-only proteins (like Bim and tBid) are then free to directly activate the effector proteins Bax and Bak.[4][5] This activation triggers the oligomerization of Bax and Bak, leading to MOMP. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the activation of a cascade of caspases, the ultimate executioners of apoptosis, which dismantle the cell.[4][6]

Quantitative Data on Bcl-2 Family Expression and Inhibitor Sensitivity

The response of cancer cells to Bcl-2 inhibitors is often dictated by the expression profile of the Bcl-2 family proteins.[12] High levels of the target anti-apoptotic protein (e.g., Bcl-2) and low levels of other anti-apoptotic members that are not targeted by the specific inhibitor (e.g., Mcl-1 or Bcl-xL) often correlate with sensitivity.

Table 1: Bcl-2 Family Protein Expression in Cancer

| Cancer Type | Protein | Expression Level/Status | Prognostic Relevance | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | Bcl-2 | Highly variable (24-80% positive cases by IHC) | Implicated in poor prognosis | [13] |

| Non-Small Cell Lung Cancer (NSCLC) | Bcl-2 | Higher in Squamous Cell Carcinoma (SCC) vs. Adenocarcinoma (AC) | High expression associated with favorable outcome in non-squamous histology | [14] |

| Multiple Myeloma (MM) | Bcl-2 | High in 62% of patient samples | Target for therapy | [12] |

| Multiple Myeloma (MM) | Bcl-xL | High in 43% of patient samples | Potential resistance factor to Bcl-2 specific inhibitors | [12] |

Table 2: Sensitivity to Bcl-2 Family Inhibitors (Example Data)

| Cell Line | Cancer Type | Inhibitor | Target(s) | Sensitivity (EC50/IC50) | Key Determinants | Reference |

| KMS-12-PE | Multiple Myeloma | Venetoclax | Bcl-2 | Sensitive | High BCL-2, Low BCL-XL/MCL-1 | [12] |

| KMS-28-PE | Multiple Myeloma | Venetoclax | Bcl-2 | Resistant | Co-expression of BCL-XL | [12] |

| AML Cell Lines | Acute Myeloid Leukemia | Venetoclax | Bcl-2 | Sensitive | High BCL-2:BIM complex levels | [12] |

Experimental Protocols and Workflows

Evaluating the efficacy and mechanism of a novel Bcl-2 inhibitor requires a series of well-defined experiments.

Intracellular Flow Cytometry for Bcl-2 Protein Analysis

This protocol allows for the quantification of Bcl-2 family protein expression within individual cells.

-

Cell Preparation: Harvest up to 1 x 10^6 cells per sample. Wash once with Phosphate-Buffered Saline (PBS).

-

Live/Dead Staining (Optional): Stain cells with a viability dye to exclude dead cells from the analysis.

-

Fixation and Permeabilization: Fix cells with a suitable fixation buffer, followed by permeabilization with a buffer such as saponin- or methanol-based solution to allow antibodies to access intracellular antigens.

-

Antibody Staining: Incubate cells with fluorescently-conjugated primary antibodies specific for Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL, Bim). A typical dilution is 1:50, but titration is recommended.[15]

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) for each protein.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This method is used to verify that the Bcl-2 inhibitor disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Bcl-2 and Bim).

-

Cell Lysis: Treat cells with the Bcl-2 inhibitor for the desired time. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-Bcl-2) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Bim). A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[12]

BH3 Profiling

BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, determining its dependence on specific anti-apoptotic Bcl-2 proteins.

-

Cell Permeabilization: Gently permeabilize the plasma membrane of cells with a digitonin-based buffer, leaving the mitochondrial outer membrane intact.

-

Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides derived from various BH3-only proteins (e.g., Bim, Bad, Noxa). Each peptide has a specific binding profile to the anti-apoptotic proteins.

-

Mitochondrial Depolarization Measurement: Measure the extent of mitochondrial outer membrane permeabilization, typically by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential (e.g., using a dye like JC-1 or TMRM) via flow cytometry or a plate reader.

-

Data Interpretation: High sensitivity to a specific BH3 peptide indicates that the cell's survival is dependent on the anti-apoptotic protein that this peptide neutralizes. This can predict sensitivity to BH3 mimetic drugs targeting that protein.[16]

Xenograft Mouse Models

In vivo efficacy is a critical step in drug development.

-

Model Selection: Choose an appropriate mouse model. Immunodeficient mice (e.g., NOD/SCID) are used for implanting human cancer cell lines (xenografts) or patient-derived tumors (PDX models).[11]

-

Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice. Allow tumors to reach a palpable size.

-

Treatment Administration: Administer the Bcl-2 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Assessment: Monitor tumor growth by caliper measurements. Overall survival can also be an endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement, for instance, by measuring the levels of apoptosis markers (e.g., cleaved caspase-3) via immunohistochemistry or Western blot.[12]

References

- 1. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]

- 8. BCL2L13: physiological and pathological meanings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Target Protein Binding Affinity of Bcl-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, and its overexpression is a key factor in the survival and therapeutic resistance of various cancer cells. Consequently, Bcl-2 has become a prime target for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the binding affinity of inhibitors to the Bcl-2 protein. While specific, in-depth public data for the compound "Bcl-2-IN-13" is limited to a reported IC50 value, this guide will utilize the extensively characterized, potent, and selective Bcl-2 inhibitor, Venetoclax (ABT-199), as a primary example to illustrate the principles, methodologies, and data interpretation pertinent to the field. This document details the mechanism of action of Bcl-2 inhibitors, presents quantitative binding affinity data, outlines key experimental protocols for determining these affinities, and provides visual representations of the relevant cellular pathways and experimental workflows.

Introduction to this compound

Quantitative Binding Affinity of Bcl-2 Inhibitors

The efficacy of a Bcl-2 inhibitor is determined by its binding affinity (often measured as Ki or IC50) to Bcl-2 and its selectivity against other anti-apoptotic Bcl-2 family members, such as Bcl-xL, Mcl-1, Bcl-w, and Bfl-1. High affinity to Bcl-2 and low affinity to other family members are desirable for minimizing off-target effects.

| Inhibitor | Target Protein | Binding Affinity (Ki, nM) | Assay Method |

| Venetoclax (ABT-199) | Bcl-2 | <0.01 | Cell-free assay |

| Bcl-xL | >4800-fold selectivity vs Bcl-2 | Cell-free assay | |

| Bcl-w | >4800-fold selectivity vs Bcl-2 | Cell-free assay | |

| Mcl-1 | No activity | Cell-free assay | |

| ABT-737 | Bcl-2 | 30.3 | Cell-free assay |

| Bcl-xL | 78.7 | Cell-free assay | |

| Bcl-w | 197.8 | Cell-free assay | |

| Mcl-1 | No inhibition | Cell-free assay | |

| Gossypol | Bcl-2 | 10,000 | Cell-free assay |

| Bcl-xL | 400 | Cell-free assay |

Note: The data presented is a compilation from various sources. For specific experimental details, refer to the cited literature.

Experimental Protocols

The determination of binding affinity is crucial for the characterization of Bcl-2 inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay measures the disruption of a protein-protein interaction. For the Bcl-2 pathway, it is often used to quantify the ability of an inhibitor to block the interaction between Bcl-2 and a pro-apoptotic BH3-domain peptide (e.g., from the Bim protein).

Principle: A Terbium (Tb)-labeled anti-His antibody (donor) binds to a His-tagged Bcl-2 protein. A biotinylated BH3 peptide binds to Bcl-2, and this complex is detected by a Dye-labeled Streptavidin (acceptor). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that binds to Bcl-2 will displace the BH3 peptide, disrupting FRET.

Materials:

-

His-tagged recombinant Bcl-2 protein

-

Biotinylated BH3 peptide (e.g., Bim)

-

Anti-His Terbium-Labeled Donor

-

Dye-Labeled Streptavidin Acceptor

-

Assay Buffer

-

Test compounds (e.g., this compound, Venetoclax)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, add the assay buffer, the test inhibitor, and the His-tagged Bcl-2 protein.

-

Add the biotinylated BH3 peptide to the wells.

-

Add the Anti-His Terbium-Labeled Donor and the Dye-Labeled Streptavidin Acceptor.[2]

-

Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the binding reaction to reach equilibrium.[2]

-

Measure the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for Tb and 665 nm for the dye).[2]

-

The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the Bcl-2/BH3 peptide interaction.

-

IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.

Principle: One of the binding partners (e.g., the Bcl-2 protein) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument and sensor chips

-

Recombinant Bcl-2 protein

-

Test compounds

-

Running buffer

Procedure:

-

Immobilize the Bcl-2 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the sensor surface and monitor the change in the SPR signal in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Regenerate the sensor surface to remove the bound compound before the next injection.

-

The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Mandatory Visualizations

Bcl-2 Signaling Pathway and Inhibition

Caption: Bcl-2 signaling pathway and mechanism of inhibitor action.

TR-FRET Experimental Workflow

Caption: Workflow for a Bcl-2 inhibitor TR-FRET binding assay.

References

A Technical Guide to the Discovery and Synthesis of Bcl-2 Inhibitors

Introduction

The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, or programmed cell death.[1][2][3] Members of this family act as either pro-apoptotic (e.g., Bax, Bak, Bad, Bim) or anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) regulators.[1][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapies.[5][6][7] This makes the anti-apoptotic Bcl-2 proteins, particularly Bcl-2 itself, attractive targets for the development of novel cancer therapeutics.[6] Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) have emerged as a promising class of anti-cancer drugs.[8][9] This guide provides a technical overview of the core principles involved in the discovery and synthesis of Bcl-2 inhibitors.

The Bcl-2 Signaling Pathway

The intrinsic pathway of apoptosis is tightly controlled by the interactions between different members of the Bcl-2 family at the mitochondrial outer membrane.[1][2] In healthy cells, anti-apoptotic proteins like Bcl-2 bind to and sequester pro-apoptotic effector proteins such as Bax and Bak, preventing them from oligomerizing and forming pores in the mitochondrial membrane.[2][5] Upon receiving apoptotic stimuli (e.g., DNA damage, growth factor withdrawal), pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Bad) are activated.[4][10] These BH3-only proteins can then bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak.[10] Liberated Bax and Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases and triggers the execution phase of apoptosis.[5]

Discovery and Development of Bcl-2 Inhibitors

The discovery of small-molecule inhibitors of Bcl-2 often follows a structured drug discovery pipeline, beginning with target validation and culminating in clinical candidates.

Experimental Workflow for Bcl-2 Inhibitor Discovery

The process typically involves high-throughput screening to identify initial hits, followed by medicinal chemistry efforts to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.

Quantitative Data for Bcl-2 Inhibitors

The characterization of a novel Bcl-2 inhibitor involves extensive quantitative analysis to determine its potency, selectivity, and cellular activity. The data is typically organized for comparative analysis.

Table 1: Biochemical Activity of a Hypothetical Bcl-2 Inhibitor

| Compound | Target | Binding Affinity (Ki, nM) |

| Example-Inhibitor-1 | Bcl-2 | 0.5 |

| Bcl-xL | 50 | |

| Mcl-1 | >1000 | |

| Control (ABT-199) | Bcl-2 | <1 |

| Bcl-xL | 250 | |

| Mcl-1 | >4000 |

Table 2: Cellular Activity of a Hypothetical Bcl-2 Inhibitor

| Compound | Cell Line | Bcl-2 Expression | EC50 (nM) |

| Example-Inhibitor-1 | RS4;11 (ALL) | High | 10 |

| NCI-H146 (SCLC) | High | 25 | |

| MCF-7 (Breast) | Low | >5000 | |

| Control (ABT-199) | RS4;11 (ALL) | High | 5 |

| NCI-H146 (SCLC) | High | 15 | |

| MCF-7 (Breast) | Low | >10000 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of Bcl-2 inhibitors.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

This assay is commonly used to measure the binding affinity of an inhibitor to a Bcl-2 family protein.

-

Reagents and Materials:

-

Recombinant human Bcl-2 protein.

-

Fluorescently labeled BH3 peptide probe (e.g., from Bim or Bad).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

Test compounds (serial dilutions).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of Bcl-2 protein and the fluorescent BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Dispense the Bcl-2/peptide mixture into the wells of the 384-well plate.

-

Add serial dilutions of the test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess unlabeled BH3 peptide).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Protocol 2: Cell Viability and Apoptosis Assays

These assays determine the effect of the inhibitor on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines with varying levels of Bcl-2 expression.

-

Cell culture medium and supplements.

-

Test compounds (serial dilutions).

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Apoptosis detection kit (e.g., Annexin V/PI staining kit).

-

96-well clear or white-walled plates.

-

Luminometer or flow cytometer.

-

-

Procedure for Cell Viability (e.g., CellTiter-Glo®):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot the results to determine the EC50.

-

-

Procedure for Apoptosis (Annexin V/PI Staining):

-

Treat cells with the compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Conclusion

The discovery and development of Bcl-2 inhibitors represent a successful example of structure-based drug design and a significant advancement in targeted cancer therapy. A thorough understanding of the Bcl-2 signaling pathway, coupled with robust biochemical and cellular assays, is essential for the identification and optimization of novel, potent, and selective inhibitors. The methodologies and data presentation formats outlined in this guide provide a framework for researchers and drug development professionals working in this important area of oncology.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. onclive.com [onclive.com]

- 6. ascentagepharma.com [ascentagepharma.com]

- 7. roswellpark.org [roswellpark.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Function of Bcl-2 Family Proteins and Their Inhibition: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-13" is not available in publicly accessible scientific literature or databases. This guide provides a comprehensive overview of the cellular function of the B-cell lymphoma 2 (Bcl-2) protein family, a critical regulator of apoptosis, and the methodologies used to study its inhibition. The data and protocols presented herein pertain to well-characterized Bcl-2 inhibitors and general experimental procedures relevant to the field.

The Bcl-2 Family: Central Regulators of Apoptosis

The Bcl-2 family of proteins are pivotal players in the intrinsic, or mitochondrial, pathway of programmed cell death (apoptosis).[1] These proteins govern the permeabilization of the outer mitochondrial membrane (MOMP), a crucial "point of no return" in the apoptotic cascade.[2] The family is broadly divided into three functional sub-groups based on their B-cell lymphoma 2 homology (BH) domains:

-

Anti-apoptotic Proteins: This group, which includes Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, contains multiple BH domains (BH1, BH2, BH3, and BH4). They function to inhibit apoptosis by sequestering pro-apoptotic proteins.[1][3]

-

Pro-apoptotic Effector Proteins: Bax and Bak, the primary effector proteins, also possess multiple BH domains. Upon activation, they oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of apoptogenic factors like cytochrome c.[3]

-

BH3-only Proteins: This diverse group, including Bim, Bid, Bad, Puma, and Noxa, shares only the BH3 domain. They act as sensors of cellular stress and initiators of apoptosis. They can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 members, thereby liberating the effector proteins.[1]

The delicate balance between these pro- and anti-apoptotic members determines the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapy.[4] This makes the Bcl-2 family a prime target for anti-cancer drug development.[5]

Quantitative Data for Exemplary Bcl-2 Inhibitors

The following tables summarize key quantitative data for two well-studied Bcl-2 family inhibitors, Venetoclax (ABT-199) and Navitoclax (ABT-263). This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Venetoclax in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OCI-Ly1 | Lymphoma | 0.06 | [6] |

| ML-2 | Acute Myeloid Leukemia | 0.08 - 0.1 | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 0.2 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia | >1 | [7] |

| THP-1 | Acute Myeloid Leukemia | >1 | [7] |

| MV4-11 | Acute Myeloid Leukemia | <1 | [7] |

| SKM-1 | Acute Myeloid Leukemia | 1 | [6] |

| HL-60 | Acute Myeloid Leukemia | 1.6 | [6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: Binding Affinity (Ki) of Navitoclax for Anti-Apoptotic Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) | Citation |

| Bcl-2 | ≤1 nM | [8] |

| Bcl-xL | ≤1 nM | [8] |

| Bcl-w | ≤1 nM | [8] |

Ki (inhibition constant) indicates the binding affinity of an inhibitor to its target. A lower Ki value signifies a stronger binding affinity.

Key Experimental Protocols

This section details the methodologies for essential experiments used to characterize the cellular function of Bcl-2 and the effects of its inhibitors.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a Bcl-2 inhibitor) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[10][11]

-

Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Induce Apoptosis: Treat cells with the desired stimulus (e.g., a Bcl-2 inhibitor) for the appropriate time. Include both negative (vehicle-treated) and positive controls.[13]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 670 x g for 5 minutes.[12]

-

Washing: Wash the cells once with cold 1X PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13]

Interpretation of Results:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

Protein-Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and study the interaction between proteins in a complex. It is particularly useful for investigating the binding of Bcl-2 family members to each other or to inhibitor compounds.[14]

Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be pulled down. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.[14]

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA or a non-denaturing IP lysis buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[14]

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or sepharose beads to reduce non-specific binding of proteins to the beads.[14]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.[14]

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-Bax or anti-Bim) to confirm the interaction.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Bcl-2 function and inhibition.

The Intrinsic Apoptosis Pathway Regulated by Bcl-2

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. scispace.com [scispace.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. assaygenie.com [assaygenie.com]

The Role of Bcl-2-IN-13 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, with its anti-apoptotic members representing a key therapeutic target in oncology. The overexpression of Bcl-2 is a hallmark of numerous cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. This has spurred the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the natural cell death process. This technical guide provides an in-depth overview of a novel benzothiazole-based Bcl-2 inhibitor, Bcl-2-IN-13. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new avenues in cancer therapy.

Introduction to the Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family is comprised of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim). In healthy cells, a delicate balance between these opposing factions ensures normal cellular homeostasis. However, in many cancer cells, this equilibrium is disrupted by the overexpression of anti-apoptotic proteins like Bcl-2. These proteins sequester pro-apoptotic "effector" proteins such as Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the caspase cascade that leads to programmed cell death.

Small molecule inhibitors that target the BH3-binding groove of anti-apoptotic Bcl-2 proteins have emerged as a promising therapeutic strategy. By occupying this groove, these "BH3 mimetics" displace pro-apoptotic proteins, freeing them to induce apoptosis. Venetoclax, a highly selective Bcl-2 inhibitor, has demonstrated significant clinical success in treating certain hematologic malignancies, validating this therapeutic approach. The ongoing discovery and characterization of novel Bcl-2 inhibitors, such as this compound, are crucial for expanding the arsenal (B13267) of targeted cancer therapies.

This compound: A Novel Benzothiazole-Based Inhibitor

This compound is a novel, potent inhibitor of the Bcl-2 protein. It belongs to a class of benzothiazole (B30560) derivatives designed to have a high affinity for the BH3-binding groove of Bcl-2.

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound and its analogues have been evaluated in various in vitro assays. The following tables summarize the key quantitative data from these studies.

| Compound | Bcl-2 IC50 (nM) |

| This compound | 17 |

| Bcl-2-IN-12 | 6 |

| Bcl-2-IN-14 | 471 |

| Venetoclax | <0.01 |

| Table 1: In vitro inhibitory activity of Bcl-2 inhibitors against the Bcl-2 protein. |

| Compound | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |

| This compound | 0.363 | 0.471 |

| Doxorubicin | 0.04 | 0.02 |

| Table 2: In vitro cytotoxic activity (GI50) of this compound against human cancer cell lines. |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the anti-apoptotic function of Bcl-2, thereby initiating the intrinsic apoptotic pathway.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound within the apoptotic signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Bcl-2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the Bcl-2 protein.

Materials:

-

Recombinant human Bcl-2 protein

-

Biotinylated-BH3 peptide (e.g., from Bim)

-

Europium cryptate-labeled streptavidin (donor)

-

XL665-labeled anti-tag antibody (e.g., anti-6xHis) (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the Bcl-2 protein, biotinylated-BH3 peptide, and the test compound (this compound) or vehicle control.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the HTRF detection reagents (Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).

-

Incubate for a further period (e.g., 3 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Human cancer cell lines

-

This compound

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Cell lysis buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Treat cells with this compound at a concentration known to induce apoptosis for a specified time.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate and the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at a wavelength of 405 nm.

-

The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Materials:

-

Human cancer cell lines

-

This compound

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression relative to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel Bcl-2 inhibitor like this compound.

References

Bcl-2-IN-13 and the Intrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-13, and its interaction with the intrinsic apoptosis pathway. This document details the mechanism of action of the Bcl-2 family of proteins, the role of inhibitors in promoting apoptosis, and presents available data and generalized experimental protocols relevant to the study of such compounds.

The Intrinsic Apoptosis Pathway and the Role of Bcl-2

The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which can be broadly categorized into three factions:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) These proteins prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: (e.g., BAX, BAK) When activated, these proteins oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, BAD) These proteins act as sensors of cellular stress and promote apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic Bcl-2 proteins.

The commitment to apoptosis is largely determined by the balance of interactions between these protein groups. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 leads to the evasion of apoptosis, promoting tumor survival and resistance to therapy.

This compound: A Potent Inhibitor of Bcl-2

This compound is a small molecule inhibitor of the Bcl-2 protein. By mimicking the action of BH3-only proteins, this compound binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins. This disruption of the Bcl-2-mediated sequestration allows for the activation of BAX and BAK, leading to MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | Value (nM) |

| This compound | Bcl-2 | IC50[1][2][3] | 17 |

Note: The specific experimental conditions under which this IC50 value was determined are not publicly available in detail. The following section outlines generalized protocols commonly used for the characterization of Bcl-2 inhibitors.

Experimental Protocols

Bcl-2 Binding Assay (Fluorescence Polarization)

This in vitro assay is used to determine the binding affinity of an inhibitor to the Bcl-2 protein.

Principle: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD, BAK) is used as a probe. In solution, this small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Bcl-2 protein, the tumbling rate of the peptide-protein complex slows significantly, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent peptide for binding to Bcl-2 will cause a decrease in fluorescence polarization in a concentration-dependent manner.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-BAD)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound or other test compounds

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled BH3 peptide and Bcl-2 protein in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Serially dilute this compound in the assay buffer.

-

In a microplate, add the Bcl-2/fluorescent peptide solution to wells containing the different concentrations of this compound.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the induction of apoptosis in cancer cells treated with a Bcl-2 inhibitor.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC, PE) and used to detect apoptotic cells. A viability dye, such as propidium (B1200493) iodide (PI), is often used in conjunction to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Generalized Protocol:

-

Reagents and Materials:

-

Cancer cell line known to be dependent on Bcl-2 (e.g., certain leukemia or lymphoma cell lines)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the intrinsic apoptosis pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound in the intrinsic apoptosis pathway.

Caption: A generalized experimental workflow for characterizing Bcl-2 inhibitors.

References

A Technical Guide to Utilizing Bcl-2 Inhibitors as Research Tools for Apoptosis Studies

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer research and drug development.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling tumor cells to evade programmed cell death, which contributes to tumor progression and resistance to therapy.[3][4][5] Small molecule inhibitors that target these proteins, known as BH3 mimetics, have become invaluable tools for researchers.

This guide provides an in-depth technical overview for utilizing Bcl-2 inhibitors in a research setting. While the specific compound "Bcl-2-IN-13" was not found in publicly available scientific literature, this document will use the principles and data from well-characterized, potent Bcl-2 inhibitors like Venetoclax (ABT-199) and Navitoclax (ABT-263) as representative examples. The methodologies and principles described are broadly applicable to the study of other BH3 mimetics.

Mechanism of Action: BH3 Mimetics and the Intrinsic Apoptotic Pathway

The Bcl-2 protein family is composed of three main factions that govern cell fate by controlling mitochondrial outer membrane permeabilization (MOMP).[6][7]

-

Anti-apoptotic Proteins: This group includes Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1. They prevent apoptosis by binding to and sequestering pro-apoptotic proteins.[8][9]

-

Pro-apoptotic Effector Proteins: Bax and Bak, when activated, oligomerize to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[6][9][10]

-

Pro-apoptotic BH3-only Proteins: This group, including Bim, Bid, Puma, Bad, and Noxa, acts as sensors for cellular stress.[8][9] They initiate apoptosis by binding to and neutralizing the anti-apoptotic Bcl-2 members, thereby liberating Bax and Bak.[6][8]

Bcl-2 inhibitors function as BH3 mimetics . They are small molecules designed to fit into the BH3-binding groove of anti-apoptotic proteins like Bcl-2.[1] By occupying this groove, the inhibitor displaces pro-apoptotic BH3-only proteins (like Bim).[11] The released BH3-only proteins are then free to activate Bax and Bak, leading to MOMP, caspase activation, and ultimately, apoptosis.[3]

Data Presentation: Quantitative Properties of Bcl-2 Inhibitors

The efficacy and selectivity of a Bcl-2 inhibitor are defined by its binding affinity for different Bcl-2 family members and its functional effect on cancer cells. Below are tables summarizing key quantitative data for well-studied inhibitors.

Table 1: Binding Affinity (Ki, nM) of Select BH3 Mimetics

| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Reference |

|---|---|---|---|---|---|

| Venetoclax (ABT-199) | <0.01 | 4800 | >4400 | >4400 | [12] |

| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 | [12][13] |

| ABT-737 | <1 | <1 | <1 | >1000 | [13] |

| A-1331852 (Bcl-xL selective) | 53 | <0.01 | 4.6 | >1000 | [13] |

| S63845 (Mcl-1 selective) | >3000 | >3000 | >3000 | <1 |[13] |

Table 2: In Vitro Cellular Activity (EC50, nM) of Venetoclax in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | BCL2 Expression | BCL-XL Expression | MCL-1 Expression | EC50 (nM) | Reference |

|---|---|---|---|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia | High | Low | Low | 0.9 | [12] |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | Low | High | 8 | [12] |

| NCI-H929 | Multiple Myeloma | High | Moderate | High | >10,000 | [12] |

| MM.1S | Multiple Myeloma | Moderate | High | High | >10,000 |[12] |

Note: Sensitivity to Venetoclax often correlates with high BCL-2 expression and low expression of other anti-apoptotic proteins like BCL-XL or MCL-1, which are common mechanisms of resistance.[12]

Experimental Protocols

To study the effects of a Bcl-2 inhibitor, a series of standard in vitro assays are typically employed. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of the Bcl-2 inhibitor on cell proliferation and viability.

Methodology (using a luminescent-based assay like CellTiter-Glo®):

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere/acclimate overnight.

-

Compound Treatment: Prepare a serial dilution of the Bcl-2 inhibitor (e.g., from 1 nM to 10 µM). Add the diluted compound to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Lysis and Signal Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the EC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To confirm that cell death is occurring via apoptosis.

Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the Bcl-2 inhibitor at relevant concentrations (e.g., 1x and 5x the EC50) for a defined time (e.g., 24-48 hours). Include vehicle and positive controls (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorescently-labeled Annexin V (e.g., FITC or APC) and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.

Target Engagement by Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that the Bcl-2 inhibitor disrupts the interaction between Bcl-2 and a pro-apoptotic partner like Bim.

Methodology:

-

Treatment and Lysis: Treat cells with the inhibitor for a short duration (e.g., 4-6 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the cleared lysate with an antibody against Bcl-2 overnight at 4°C.

-

Add protein A/G beads to pull down the Bcl-2-antibody complex.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against Bcl-2 (to confirm pulldown) and Bim (to detect co-immunoprecipitated protein).

-

Analysis: A decrease in the amount of Bim co-precipitated with Bcl-2 in the inhibitor-treated samples compared to the vehicle control indicates successful target engagement.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. google.com [google.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Bcl-2-IN-13: Information Currently Unavailable

Despite a comprehensive search for preliminary studies, quantitative data, and experimental protocols on a compound specifically designated as "Bcl-2-IN-13," no publicly available information, research articles, or patents corresponding to this identifier could be located.

This absence of data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational research on this specific molecule.

The search encompassed a wide range of scientific databases, patent libraries, and clinical trial registries. While extensive information exists for the B-cell lymphoma 2 (Bcl-2) protein family and various inhibitors targeting it, such as Venetoclax and Navitoclax, there is no specific mention or documentation of a compound named "this compound."

It is possible that "this compound" is a very early-stage internal designation for a compound that has not yet been disclosed in public forums, or it may be an incorrect identifier.

General Overview of Bcl-2 Inhibition and Apoptotic Pathways

For the benefit of researchers, scientists, and drug development professionals interested in the broader topic of Bcl-2 inhibition, a general overview of the mechanism of action and the relevant signaling pathways is provided below. This information is based on established knowledge of well-documented Bcl-2 inhibitors.

The Role of Bcl-2 in Apoptosis

The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] This pathway is a form of programmed cell death essential for normal tissue homeostasis and for eliminating damaged or cancerous cells.[2] The family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).

In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, which prevents cancer cells from undergoing apoptosis, thereby promoting their survival and resistance to therapies.[3]

Mechanism of Action of Bcl-2 Inhibitors

Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[4] These inhibitors bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[5] This binding displaces pro-apoptotic proteins that are sequestered by the anti-apoptotic proteins.[6] Once released, these pro-apoptotic proteins can activate the downstream effectors of apoptosis, Bax and Bak.

Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[7]

Visualizing the General Bcl-2 Inhibition Pathway

The following diagram illustrates the general signaling pathway affected by Bcl-2 inhibitors.

Caption: General signaling pathway of Bcl-2 inhibition leading to apoptosis.

A Note on Experimental Protocols

While specific protocols for "this compound" are unavailable, researchers investigating novel Bcl-2 inhibitors would typically employ a range of standard assays to characterize their effects. These would include:

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to quantify the binding affinity of the inhibitor to Bcl-2 and other anti-apoptotic proteins.

-

Cell Viability and Apoptosis Assays: In vitro studies using cancer cell lines with known Bcl-2 dependencies. Assays would include MTS or CellTiter-Glo to measure cell viability, and Annexin V/PI staining followed by flow cytometry or caspase activation assays to confirm apoptosis induction.

-

Mitochondrial Depolarization Assays: Using dyes like TMRE or JC-1 to assess the impact on mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

In Vivo Efficacy Studies: Utilizing xenograft or patient-derived xenograft (PDX) models in immunocompromised mice to evaluate the anti-tumor activity of the compound.

Should information on "this compound" become publicly available in the future, a detailed technical guide could be developed. We recommend that researchers, scientists, and drug development professionals monitor scientific literature and patent filings for new developments in the field of Bcl-2 inhibition.

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 on the brink of breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Bcl-2 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, acting as a potent inhibitor of programmed cell death.[1] Its overexpression is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and resistance to conventional therapies. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) have emerged as a promising therapeutic strategy to target Bcl-2-dependent cancers.[2] These inhibitors bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like Bax and Bak, thereby triggering the mitochondrial pathway of apoptosis.[3]

This document provides a detailed protocol for the use of a representative Bcl-2 inhibitor in a cell culture setting. While the specific compound "Bcl-2-IN-13" was not found in a comprehensive search of scientific literature, the following protocols are based on the well-characterized, potent, and selective Bcl-2 inhibitor, Venetoclax (ABT-199), and are broadly applicable to other BH3 mimetics.

Mechanism of Action

Bcl-2 and its anti-apoptotic relatives (Bcl-xL, Mcl-1) sequester pro-apoptotic effector proteins, Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[4] BH3-only proteins, which act as cellular stress sensors, can bind to and neutralize the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak to initiate apoptosis.[5] Bcl-2 inhibitors, as BH3 mimetics, directly bind to the hydrophobic groove of Bcl-2, mimicking the action of BH3-only proteins.[2] This competitive inhibition releases the sequestered pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, caspase activation, and ultimately, apoptotic cell death.[6]

Data Presentation

Physicochemical Properties of a Representative Bcl-2 Inhibitor (Venetoclax)

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₀ClN₇O₇S | --INVALID-LINK-- |

| Molecular Weight | 868.44 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (>75 mg/mL) and Ethanol | [7] |

| Storage | Store at -20°C as a solid or in solution | Vendor Datasheets |

Cellular Activity of a Representative Bcl-2 Inhibitor (Venetoclax) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Assay | Reference |

| MOLM-13 | Acute Myeloid Leukemia | < 20 nM | Cell Viability | [8] |

| MV-4-11 | Acute Myeloid Leukemia | < 20 nM | Cell Viability | [8] |

| SCLC cell lines (sensitive) | Small-Cell Lung Cancer | Variable (nM range) | Cell Viability | [9] |